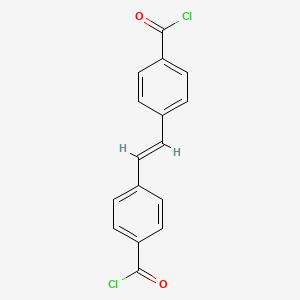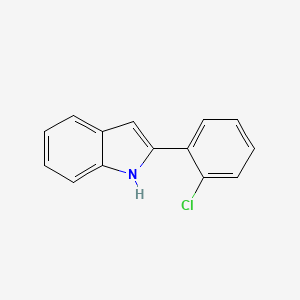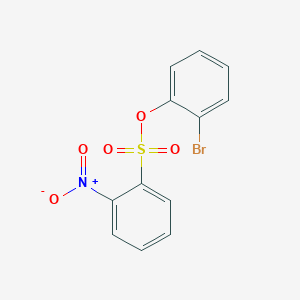![molecular formula C16H11BrN2S B3254394 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione CAS No. 237430-35-2](/img/structure/B3254394.png)
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione
Descripción general
Descripción
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione, also known as BR-DIBT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has been found to exert its biological activities through various mechanisms. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which promotes the expression of pro-apoptotic genes and the induction of apoptosis in cancer cells. 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has also been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to the reduction of pro-inflammatory cytokine production and the downregulation of COX-2 and iNOS expression in macrophages.
Biochemical and Physiological Effects:
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and exhibit anti-microbial activity against Gram-positive bacteria. Additionally, 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has been found to exhibit low toxicity in normal cells, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has several advantages for lab experiments. It is easy to synthesize using various methods, and it exhibits high yields. Additionally, it exhibits low toxicity in normal cells, making it a potentially safe therapeutic agent. However, there are also limitations to using 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological activities. Additionally, its anti-microbial activity is limited to Gram-positive bacteria, and it may not be effective against other types of bacteria.
Direcciones Futuras
There are several future directions for the research of 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione. One direction is to further investigate its mechanism of action and biological activities. This will help to elucidate its potential therapeutic applications and identify new targets for drug development. Another direction is to explore its anti-microbial activity against other types of bacteria, such as Gram-negative bacteria. Additionally, the development of new synthesis methods for 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione may lead to improved yields and lower costs for its production. Overall, the research of 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has the potential to lead to the development of new therapeutic agents for cancer, inflammation, and infectious diseases.
Aplicaciones Científicas De Investigación
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in macrophages. Additionally, 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione has been found to exhibit anti-microbial activity against Gram-positive bacteria, such as Staphylococcus aureus.
Propiedades
IUPAC Name |
9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2S/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKWLZUWJABEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=S)NC4=C2C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indole-6(5H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



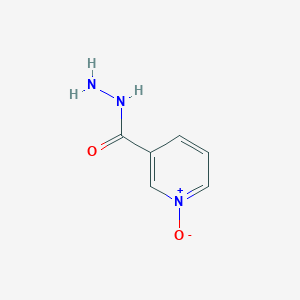

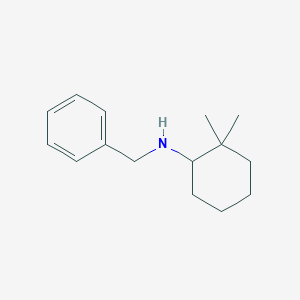

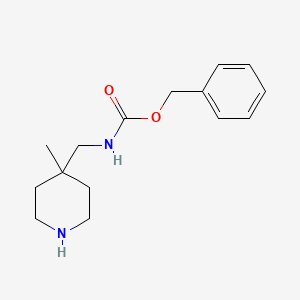
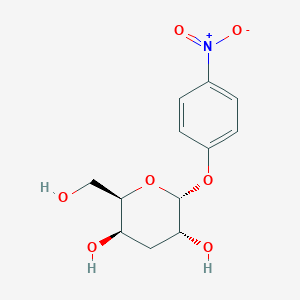

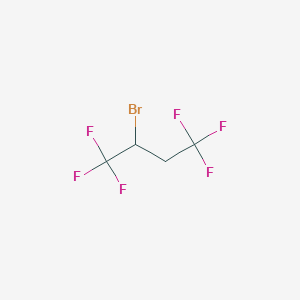
![N-[(E)-1-(2,4-difluorophenyl)ethylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B3254374.png)
